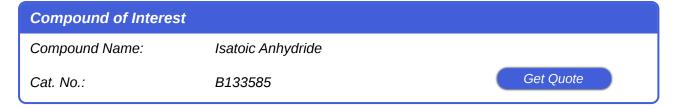


Spectroscopic Profile of Isatoic Anhydride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **isatoic anhydride** (2H-3,1-benzoxazine-2,4(1H)-dione), a crucial building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **isatoic anhydride** is C₈H₅NO₃, with a molecular weight of 163.13 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of **isatoic anhydride** in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits characteristic signals for the aromatic protons and the N-H proton.



Chemical Shift (δ) ppm	Proton Assignment	
11.8	N-H	
7.92	Aromatic C-H	
7.75	Aromatic C-H	
7.26	Aromatic C-H	
7.16	Aromatic C-H	

¹³C NMR (Polysol)

The ¹³C NMR spectrum reveals the presence of aromatic carbons and two distinct carbonyl carbons characteristic of the anhydride and carbamate functionalities.

Chemical Shift (δ) ppm	Carbon Assignment	
~165-190	C=O (Anhydride, Carbamate)	
~125-170	Aromatic Carbons	

Infrared (IR) Spectroscopy

The IR spectrum of **isatoic anhydride** is characterized by the presence of two strong carbonyl stretching vibrations, a hallmark of the anhydride functional group.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	
~1850-1800	C=O Stretch (Symmetric)	
~1790-1740	C=O Stretch (Asymmetric)	
~1300-1175	C-O-C Stretch	

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **isatoic anhydride** shows a distinct fragmentation pattern.



m/z	Ion Assignment	Relative Intensity
163	[M] ⁺ (Molecular Ion)	23.5%
119	[M - CO ₂] ⁺	100% (Base Peak)
92	55.0%	
91	15.9%	_
64	21.3%	_
63	18.7%	_

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain reproducible and high-quality data.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-25 mg of isatoic anhydride.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ for ¹H NMR, Polysol or other suitable deuterated solvent for ¹³C NMR) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition Parameters:



- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Standard proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **isatoic anhydride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
- Transfer the powder to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.



- Data Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry Protocol (Electron Ionization)

Sample Preparation:

- For direct insertion, a small amount of the solid sample is placed in a capillary tube.
- If coupled with Gas Chromatography (GC-MS), dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

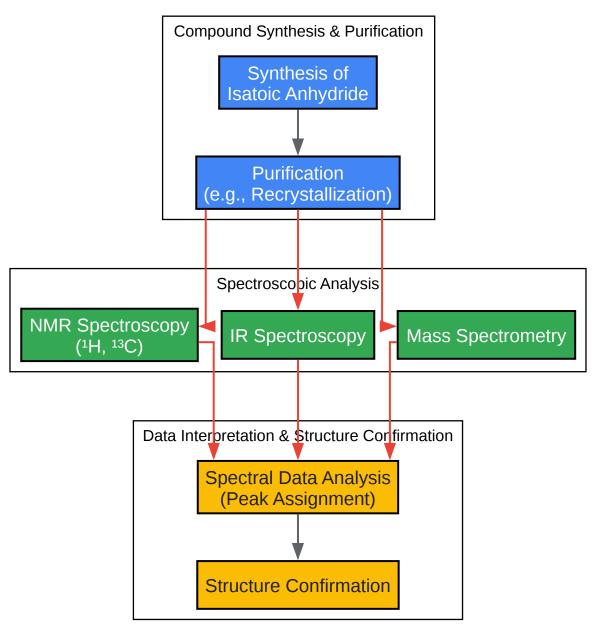
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition Parameters:
 - Ionization Energy: 70 eV.[2]
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 40-400.
 - Inlet System: Direct insertion probe or Gas Chromatograph.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **isatoic anhydride**.



General Workflow for Spectroscopic Analysis



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Spectroscopic Analysis Workflow

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References

- 1. Isatoic Anhydride(118-48-9) IR Spectrum [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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